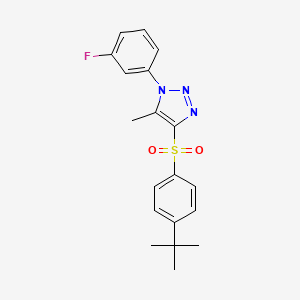
4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. These include a triazole ring, a fluorophenyl group, a tert-butylbenzenesulfonyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The triazole ring would contribute to the rigidity of the molecule, while the tert-butylbenzenesulfonyl and fluorophenyl groups could potentially introduce steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The triazole ring is known to participate in a variety of reactions, including cycloadditions . The tert-butylbenzenesulfonyl and fluorophenyl groups could also potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wirkmechanismus
The mechanism of action of 4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is not well understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules. It is also believed to interact with enzymes and other proteins, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. It is also soluble in a variety of organic solvents, making it easy to handle and store. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole. These include further studies of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further studies could be conducted on its ability to interact with enzymes and other proteins, and its potential uses in biotechnology. Other potential directions include the development of new synthetic methods for the synthesis of this compound, and the development of new derivatives of the molecule with improved properties.
Synthesemethoden
4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole can be synthesized by a variety of methods. The most common method is the reaction of 4-tert-butylbenzenesulfonyl chloride (TBSCl) with 3-fluorophenyl isocyanate (FPI). This reaction produces a mixture of this compound and this compound-diacetate (this compound-DA). The mixture can then be separated by column chromatography and the pure this compound can be isolated.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole has a wide range of potential applications in scientific research. It has been used as a model compound to study the reactivity of other triazoles in organic synthesis. This compound has also been used as a ligand in the preparation of transition metal complexes. It has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of other heterocyclic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(3-fluorophenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-18(21-22-23(13)16-7-5-6-15(20)12-16)26(24,25)17-10-8-14(9-11-17)19(2,3)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOFRXZTHFMLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509617.png)
![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)
![7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509622.png)
![7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509636.png)
![8-(3,4-dimethylbenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509641.png)
![6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509648.png)
![3-(4-chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509654.png)
![3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509661.png)
![3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509666.png)
![3-(4-chlorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509675.png)
![N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509684.png)
![1-(4-fluorophenyl)-4-[5-(2-methoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6509687.png)
![5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6509701.png)
![8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6509713.png)